molecular formula C11H13NO2 B13900643 Methyl (S)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

Methyl (S)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

Cat. No.: B13900643
M. Wt: 191.23 g/mol
InChI Key: BFTRTDONFTXENB-SNVBAGLBSA-N
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Description

Methyl (S)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (S)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroisoquinoline and methyl chloroformate.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide or potassium carbonate. The reaction mixture is typically heated to facilitate the esterification process.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: Methyl (S)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

Methyl (S)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (S)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the ester group.

    Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate: A closely related compound with a different position of the carboxylate ester group.

Uniqueness: Methyl (S)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is unique due to its specific ester group position, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

methyl (4S)-1,2,3,4-tetrahydroisoquinoline-4-carboxylate

InChI

InChI=1S/C11H13NO2/c1-14-11(13)10-7-12-6-8-4-2-3-5-9(8)10/h2-5,10,12H,6-7H2,1H3/t10-/m1/s1

InChI Key

BFTRTDONFTXENB-SNVBAGLBSA-N

Isomeric SMILES

COC(=O)[C@@H]1CNCC2=CC=CC=C12

Canonical SMILES

COC(=O)C1CNCC2=CC=CC=C12

Origin of Product

United States

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